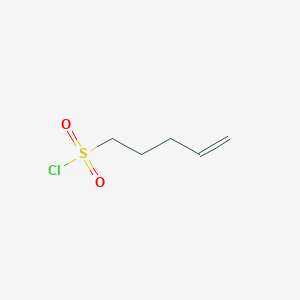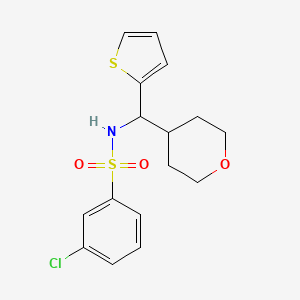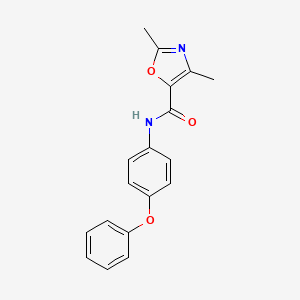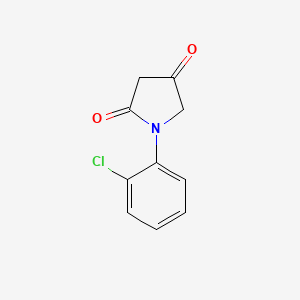![molecular formula C21H21N3S B2777506 1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-46-6](/img/structure/B2777506.png)
1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups including a pyrrolopyrazine core, a phenyl group, a tolyl group, and a carbothioamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrrolopyrazine core followed by the attachment of the phenyl, tolyl, and carbothioamide groups . The exact methods and reagents used would depend on the specific synthesis route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolopyrazine core suggests that this compound could have a planar structure, with the phenyl and tolyl groups extending out from this plane . The carbothioamide group could also influence the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carbothioamide group could potentially undergo hydrolysis or reduction reactions. The phenyl and tolyl groups could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility in various solvents, its melting and boiling points, and its spectral properties .Applications De Recherche Scientifique
Synthesis and Anticancer Potential
Researchers have synthesized novel compounds bearing pyridopyrimidinone moiety and evaluated them for their anti-breast cancer potential. These compounds, including similar structural frameworks to the one , have shown promising activity against the MCF-7 cell line, underscoring the potential of such molecules in cancer research (Gomha et al., 2017). Additionally, the study delves into the relationship between structure and activity, offering insights into designing more effective anticancer agents.
Structural and Solution Studies
A study on pyrazolyl thiosemicarbazones and their copper and Ru(η6-p-cymene) complexes provides insight into their solution chemistry and structural properties. These complexes have demonstrated significant stability and cytotoxicity against various cancer cell lines, including breast cancer and hepatocellular carcinoma, without inducing reactive oxygen species production. This research highlights the therapeutic potential of thiosemicarbazone derivatives in oncology (Dömötör et al., 2020).
Antibacterial and Antioxidant Applications
The synthesis and characterization of novel pyrazole derivatives have been explored for their bactericidal and antioxidant activities. Some derivatives have shown promising activity against E. coli and P. vulgaris, indicating their potential in antibacterial applications. Moreover, these compounds exhibit antioxidant properties, further broadening their scope in scientific research (Liu Xin-hua et al., 2007).
Antimicrobial and Brine Shrimp Lethality Bioassay
The compound N1-phenylhydrazine-1,2-bis(carbothioamide) has been synthesized and evaluated for its antimicrobial, antioxidant, and brine shrimp lethality bioassay. Although not showing significant antimicrobial activity, its lethality in the brine shrimp assay suggests potential cytotoxic properties that could be harnessed in drug discovery and development (Hossain et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses in various applications such as in the development of new drugs or materials, and the exploration of new synthesis routes to improve its production .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c1-16-9-11-18(12-10-16)22-21(25)24-15-14-23-13-5-8-19(23)20(24)17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGTENJSCSAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2777429.png)
![2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2777433.png)
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2777436.png)

![3-Benzyl-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777439.png)
![1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2777440.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)


